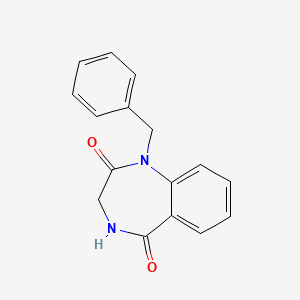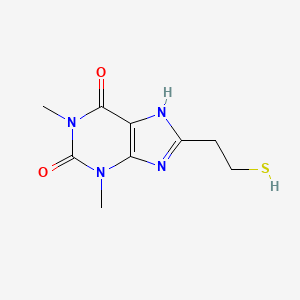
1-Hexadecanamine, N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanamine, N-ethyl- is an organic compound with the molecular formula C18H39N . It is a type of amine, specifically a secondary amine, where the nitrogen atom is bonded to an ethyl group and a hexadecyl group.
Vorbereitungsmethoden
1-Hexadecanamine, N-ethyl- can be synthesized through various methods. One common synthetic route involves the reaction of hexadecylamine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of 1-Hexadecanamine, N-ethyl- and sodium iodide as a byproduct .
Industrial production methods may involve similar reactions but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
1-Hexadecanamine, N-ethyl- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: It can be reduced to form primary amines or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or hexadecyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions include amides, nitriles, primary amines, and substituted amines .
Wissenschaftliche Forschungsanwendungen
1-Hexadecanamine, N-ethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of surfactants and emulsifiers.
Biology: It is studied for its potential role in cell membrane interactions and signaling pathways.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the production of lubricants, corrosion inhibitors, and antistatic agents.
Wirkmechanismus
The mechanism by which 1-Hexadecanamine, N-ethyl- exerts its effects involves its interaction with cell membranes. Its amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signaling pathways and ion transport .
Vergleich Mit ähnlichen Verbindungen
1-Hexadecanamine, N-ethyl- can be compared with other similar compounds such as:
Hexadecylamine: Similar in structure but lacks the ethyl group, making it less amphiphilic.
N,N-Diethylhexadecylamine: Contains two ethyl groups, making it more hydrophobic and less likely to integrate into lipid bilayers.
Cetyltrimethylammonium bromide: A quaternary ammonium compound with a similar hydrophobic tail but a different head group, making it more effective as a surfactant.
These comparisons highlight the unique amphiphilic nature of 1-Hexadecanamine, N-ethyl-, which makes it particularly useful in applications requiring membrane integration and interaction .
Eigenschaften
CAS-Nummer |
5877-76-9 |
|---|---|
Molekularformel |
C18H39N |
Molekulargewicht |
269.5 g/mol |
IUPAC-Name |
N-ethylhexadecan-1-amine |
InChI |
InChI=1S/C18H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h19H,3-18H2,1-2H3 |
InChI-Schlüssel |
WMQYCVWUHCDVNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[(5-morpholin-4-ylsulfonylpyridin-2-yl)amino]benzoate](/img/structure/B14731322.png)
![4,6-Dimethoxy-3a,4,6,6a-tetramethyltetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-2-ol 2-oxide](/img/structure/B14731335.png)

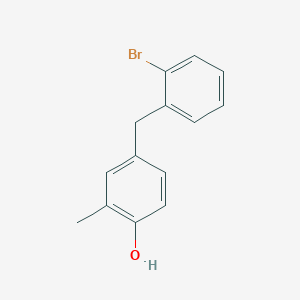
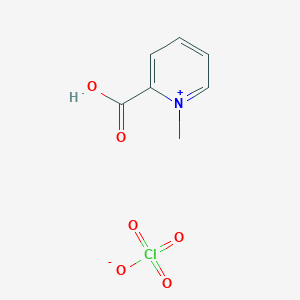
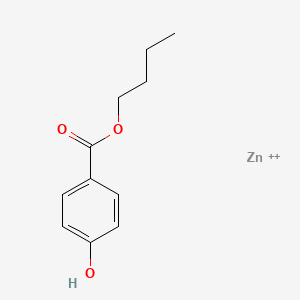
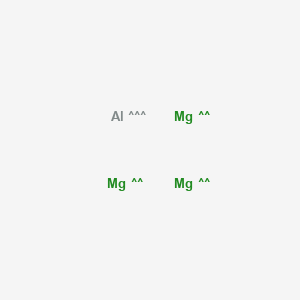
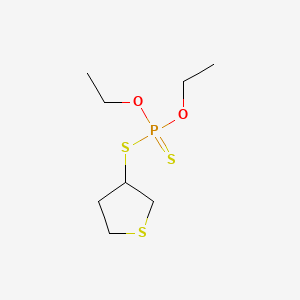
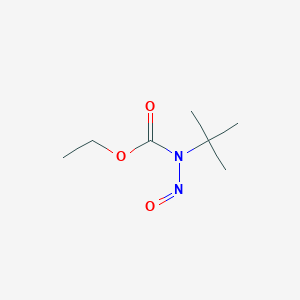
![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)
